1-(4-Bromophenyl)-2-phenylethan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)-2-phenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9,14,16H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLIIPKJJWWRMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=C(C=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20498-64-0 | |
| Record name | 1-(4-bromophenyl)-2-phenylethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 1 4 Bromophenyl 2 Phenylethan 1 Ol and Its Analogues
Stereoselective and Enantioselective Synthesis of 1-(4-Bromophenyl)-2-phenylethan-1-ol
Achieving control over the absolute and relative stereochemistry of the two adjacent chiral centers in 1,2-diarylethanols is a primary challenge. Modern synthetic chemistry offers several powerful approaches to address this, including asymmetric catalysis, the use of chiral auxiliaries, and diastereoselective strategies.
Asymmetric Catalysis Approaches for Chiral Alcohol Synthesis
Asymmetric catalysis provides a direct and atom-economical route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. A key strategy for synthesizing this compound is the asymmetric reduction of its corresponding prochiral ketone precursor, 1-(4-bromophenyl)-2-phenylethan-1-one.
Asymmetric Transfer Hydrogenation (ATH): This method is highly effective for the reduction of aromatic ketones. Catalysts developed by Noyori and Ikariya, particularly ruthenium(II) complexes with chiral diamine and arene ligands, are exemplary. For instance, the asymmetric transfer hydrogenation of acetophenone (B1666503) derivatives using formic acid/triethylamine as the hydrogen source can yield chiral alcohols with high enantiomeric excess (ee). While a direct study on 1-(4-bromophenyl)-2-phenylethan-1-one is not prevalent, extensive research on analogous substrates like 4'-bromoacetophenone demonstrates the feasibility and high selectivity of this approach.
| Catalyst System | Substrate Analogue | Product | Enantiomeric Excess (ee) |
| Ru(II)-TsDPEN | 4'-Bromoacetophenone | (R/S)-1-(4-Bromophenyl)ethan-1-ol | >95% |
| Chiral Oxazaborolidine | Acetophenone Derivatives | Chiral Phenylethanols | Up to 90% |
This table presents typical results for analogous substrates to illustrate the potential of these catalytic systems for the target compound.
Chiral Auxiliary and Ligand-Mediated Strategies for Stereocontrol
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the molecule.
A plausible strategy for the synthesis of this compound using this approach involves an Evans oxazolidinone auxiliary. The synthesis would proceed as follows:
Acylation: A chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with phenylacetyl chloride to form an N-acyloxazolidinone.
Diastereoselective Alkylation: The resulting enolate, generated by a strong base like lithium diisopropylamide (LDA), is then alkylated with 4-bromobenzyl bromide. The steric bulk of the auxiliary directs the incoming electrophile to one face of the enolate, leading to a high degree of diastereoselectivity.
Auxiliary Cleavage: The chiral auxiliary is then cleaved, typically via hydrolysis or reduction, to yield the chiral carboxylic acid or alcohol, respectively. Subsequent reduction of the carbonyl group would yield the target alcohol, this compound, with a defined stereochemistry.
The stereochemical outcome is highly predictable, with the auxiliary effectively shielding one face of the prochiral enolate.
Diastereoselective Control in Multi-Step Synthetic Pathways
In molecules with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is crucial. This can be achieved by substrate-controlled reactions, where an existing chiral center directs the formation of a new one.
For the synthesis of a specific diastereomer of this compound (e.g., syn or anti), one could envision a multi-step sequence starting from a chiral precursor. For example, an asymmetric aldol reaction between a chiral enolate and 4-bromobenzaldehyde could establish the first stereocenter. The subsequent reduction of the ketone would then be influenced by this existing stereocenter. The choice of reducing agent can be critical in determining the diastereomeric ratio (dr). Bulky reducing agents like L-Selectride® often lead to different diastereomers compared to less hindered reagents like sodium borohydride (B1222165), due to steric interactions with the substrate in the transition state (Felkin-Anh or Cram chelation models).
A relevant analogous strategy is seen in the synthesis of neolignans, where an existing stereocenter on a propan-1-ol backbone directs subsequent transformations, enabling the selective formation of either threo (anti) or erythro (syn) isomers.
Novel Catalytic Transformations Involving the this compound Scaffold
The synthesis of the carbon skeleton of this compound can be achieved through modern catalytic carbon-carbon bond-forming reactions. Furthermore, organocatalysis and biocatalysis offer green and highly selective alternatives for creating the chiral center.
Transition Metal-Catalyzed Coupling Reactions for Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of the C-C bond between the two aryl rings in the precursor to the target molecule, 1-(4-bromophenyl)-2-phenylethan-1-one.
Suzuki-Miyaura Coupling: A prominent method involves the coupling of an arylboronic acid with an aryl halide. For instance, the reaction between 4-acetylphenylboronic acid and bromobenzene, or conversely, phenylboronic acid and 4'-bromoacetophenone, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃), would yield 4-acetylbiphenyl. This intermediate can then be homologated and reduced to the target alcohol. A more direct route would involve the Suzuki coupling of a suitable phenylacetyl equivalent with a bromophenyl derivative.
| Coupling Partners | Catalyst | Product Precursor |
| Phenylboronic acid + 4-Bromoacetophenone | Pd(PPh₃)₄, K₂CO₃ | 4-Acetylbiphenyl |
| 4-Bromobenzyl bromide + Phenylzinc chloride | PdCl₂(dppf) | 1-(4-Bromophenyl)-2-phenylethan-1-one |
This table illustrates potential cross-coupling strategies to form the carbon skeleton of the target compound's precursor.
Organocatalysis and Biocatalysis in Stereoselective Syntheses
Organocatalysis: Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. The asymmetric aldol reaction is a classic example that can be applied to the synthesis of 1,2-diarylethanol scaffolds. nih.gov A proline-catalyzed aldol reaction between 4-bromobenzaldehyde and a suitable enolizable precursor of the phenylacetyl group could directly form the carbon skeleton with concomitant installation of the chiral hydroxyl group. The catalyst forms a chiral enamine intermediate, which then attacks the aldehyde with high facial selectivity. nih.gov
Biocatalysis: Enzymes offer unparalleled stereoselectivity under mild, environmentally friendly conditions. The biocatalytic reduction of prochiral ketones is a well-established method for producing enantiopure alcohols. For the synthesis of chiral 1-(4-bromophenyl)ethanol, a close analogue of the target compound, the asymmetric reduction of 4'-bromoacetophenone has been extensively studied. Microorganisms such as Geotrichum candidum and Rhodotorula rubra have been shown to reduce 4'-bromoacetophenone to the corresponding (R) and (S)-alcohols, respectively, with high conversion rates and excellent enantiomeric excess (>98% ee). This demonstrates the immense potential of using engineered ketoreductases (KREDs) for the synthesis of the target molecule from its ketone precursor.
| Biocatalyst | Substrate | Product | Conversion | Enantiomeric Excess (ee) |
| Geotrichum candidum | 4'-Bromoacetophenone | (R)-1-(4-Bromophenyl)ethanol | 98.9% | >99% |
| Rhodotorula rubra | 4'-Bromoacetophenone | (S)-1-(4-Bromophenyl)ethanol | 97.6% | 98.8% |
Sustainable and Green Chemistry Methodologies for Alcohol Synthesis
Green chemistry principles are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. researchgate.netijesrr.org This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient processes. researchgate.netijesrr.org In the context of synthesizing this compound and its analogues, several green methodologies can be employed.
One key aspect of green chemistry is the use of safer solvents. Traditional organic solvents can be hazardous and contribute to pollution. nih.gov The development of reactions in greener solvents, such as water or under aqueous micellar conditions, significantly reduces the environmental footprint of a synthesis. nih.gov Another approach is the use of biocatalysts, such as enzymes or whole microbial cells, which can perform reactions with high selectivity under mild conditions. For instance, the asymmetric reduction of precursor ketones like 4'-bromoacetophenone can be achieved using microorganisms like Aspergillus niger or baker's yeast to produce enantiomerically enriched alcohols.
The principles of green chemistry also emphasize waste reduction and atom economy. researchgate.net This can be achieved by designing synthetic routes that are shorter and more efficient, minimizing the use of protecting groups, and utilizing catalytic reactions. For example, catalytic transfer hydrogenation using ruthenium catalysts offers a robust method for the asymmetric reduction of diaryl ketones, leading to chiral alcohols with high enantioselectivity and yield. acs.org
Below is a table summarizing some green chemistry approaches applicable to the synthesis of chiral alcohols:
| Green Chemistry Approach | Description | Example Application |
| Biocatalysis | Use of enzymes or whole microorganisms to catalyze reactions. | Asymmetric reduction of 4'-bromoacetophenone using Aspergillus niger. |
| Aqueous Micellar Catalysis | Performing reactions in water using surfactants to form micelles. | Sonogashira couplings in the synthesis of complex molecules. nih.gov |
| Catalytic Transfer Hydrogenation | Use of a catalyst to transfer hydrogen from a donor molecule to a substrate. | Asymmetric reduction of diaryl ketones using a Ru-catalyst. acs.org |
| Use of Greener Solvents | Replacing hazardous organic solvents with more environmentally friendly alternatives. | Performing reactions in water, ethanol (B145695), or under solvent-free conditions. nih.gov |
Strategic Reaction Pathway Design and Optimization for this compound Synthesis
The synthesis of this compound can be approached through several strategic pathways, each offering distinct advantages in terms of efficiency, stereocontrol, and functional group compatibility.
Grignard and Other Organometallic Reagent Applications
Grignard reactions are a cornerstone of carbon-carbon bond formation in organic synthesis and provide a direct route to alcohols. mnstate.eduwisc.edumissouri.edu The synthesis of this compound can be readily achieved by reacting 4-bromobenzaldehyde with benzylmagnesium bromide. This reaction involves the nucleophilic addition of the organometallic reagent to the carbonyl carbon of the aldehyde. libretexts.org
The general scheme for a Grignard reaction is as follows: R-MgX + R'CHO → R-CH(OMgX)-R' → R-CH(OH)-R' (after acidic workup)
Organolithium reagents serve as another class of potent organometallic nucleophiles for the synthesis of alcohols. libretexts.orglibretexts.org Similar to Grignard reagents, they react with aldehydes and ketones to form new carbon-carbon bonds. The choice between a Grignard reagent and an organolithium reagent often depends on the specific substrate and desired reaction conditions.
A critical consideration when using organometallic reagents is the need for anhydrous (dry) conditions, as they are highly reactive towards protic solvents like water. missouri.edulibretexts.org The use of dry ether or tetrahydrofuran (THF) as a solvent is essential for the successful formation and reaction of these reagents. libretexts.orgadichemistry.com
| Organometallic Reagent | Precursors | Key Reaction Conditions | Product Type |
| Grignard Reagent (RMgX) | Alkyl/Aryl Halide + Mg | Anhydrous ether or THF | Primary, Secondary, or Tertiary Alcohols |
| Organolithium Reagent (RLi) | Alkyl/Aryl Halide + Li | Anhydrous pentane or hexane (B92381) | Primary, Secondary, or Tertiary Alcohols |
Stereocontrolled Reduction Strategies for Precursor Ketones
An alternative and powerful strategy for the synthesis of this compound involves the reduction of the corresponding precursor ketone, 1-(4-bromophenyl)-2-phenylethanone. chemscene.com This approach is particularly valuable for accessing enantiomerically pure forms of the alcohol through asymmetric reduction methods.
Several methods exist for the enantioselective reduction of prochiral ketones. nih.govwikipedia.org One of the most well-established is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst in combination with a borane source. nih.govwikipedia.org This method is known for its high enantioselectivity in the reduction of a wide range of ketones.
Biocatalytic reductions offer a green and highly selective alternative. researchgate.net Enzymes such as alcohol dehydrogenases, often found in microorganisms like yeast, can reduce ketones to their corresponding alcohols with excellent enantiomeric excess. researchgate.netnih.gov For example, various yeast strains have been successfully employed for the asymmetric reduction of acetophenone and its derivatives. nih.gov
Transition metal-catalyzed asymmetric transfer hydrogenation is another sophisticated technique. acs.org Catalysts based on metals like ruthenium, rhodium, and iridium, in conjunction with chiral ligands, can efficiently reduce ketones to chiral alcohols. acs.org
The table below summarizes various stereocontrolled reduction methods:
| Reduction Method | Reagents/Catalyst | Key Features |
| CBS Reduction | Oxazaborolidine catalyst, Borane (BH3) | High enantioselectivity for a broad range of ketones. nih.govwikipedia.org |
| Biocatalytic Reduction | Enzymes (e.g., alcohol dehydrogenases), Microorganisms (e.g., yeast) | Environmentally friendly, high enantioselectivity, mild reaction conditions. researchgate.net |
| Asymmetric Transfer Hydrogenation | Transition metal catalyst (e.g., Ru, Rh) with a chiral ligand, Hydrogen donor (e.g., isopropanol) | High efficiency and enantioselectivity. acs.org |
Halogenation and Directed Functional Group Interconversions
The strategic introduction of a bromine atom onto the phenyl ring is a key aspect of synthesizing this compound. This can be achieved either by starting with a pre-brominated precursor, such as 4-bromoacetophenone, or by performing a halogenation reaction on a non-brominated analogue.
Directed ortho-metalation followed by halogenation is a powerful tool for the regioselective introduction of halogens onto an aromatic ring. While not directly applicable to the para-position, it highlights the precise control achievable in aromatic functionalization. Palladium-catalyzed C-H activation is another advanced method that allows for the direct functionalization of C-H bonds, including halogenation.
Functional group interconversions can also be employed. For example, a related compound, 1-phenyl-2-(p-tolyl)ethanol, could potentially be synthesized and then subjected to benzylic bromination followed by further transformations. However, for the specific target molecule, starting with a brominated aromatic ring is generally more straightforward.
The bromine atom in this compound is not merely a structural feature; it also serves as a versatile functional handle for further synthetic modifications. It can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the construction of more complex molecular architectures.
Mechanistic Investigations of Chemical Transformations Involving 1 4 Bromophenyl 2 Phenylethan 1 Ol
Elucidation of Reaction Mechanisms in Phenylethanol Derivatives
The reactivity of 1-(4-bromophenyl)-2-phenylethan-1-ol is largely dictated by the interplay of its functional groups. The elucidation of its reaction mechanisms often involves studying simpler, related phenylethanol derivatives to understand the fundamental principles governing their transformations.
Radical Pathways and Intermediates in Cross-Coupling Reactions
While ionic pathways are common, radical mechanisms offer an alternative route for bond formation, particularly in cross-coupling reactions. These processes involve single-electron transfers and the formation of highly reactive radical intermediates. researchgate.netdrughunter.com The presence of a bromo-aryl group in this compound makes it a suitable candidate for reactions that proceed via radical intermediates, especially in the context of transition metal catalysis.
Nickel-based catalysts, for instance, are known to facilitate cross-coupling reactions involving alkyl halides through mechanisms that can involve radical intermediates. nih.gov Unlike palladium systems, nickel can more readily undergo one-electron redox reactions. nih.gov For a substrate like this compound, a potential cross-coupling reaction at the C-Br bond could be initiated by a low-valent nickel complex. Mechanistic studies on similar systems suggest that the reaction may proceed through the formation of an alkyl radical, which then participates in the catalytic cycle. nih.gov The detection of such short-lived radical intermediates is challenging but can be achieved through techniques like radical trapping followed by mass spectrometry or nuclear magnetic resonance (NMR) analysis. chimia.ch
The general pathway for a nickel-catalyzed radical cross-coupling might involve the following steps:
Initiation: A single-electron transfer (SET) from a Ni(0) or Ni(I) complex to the aryl bromide generates an aryl radical anion, which then fragments to yield an aryl radical and a bromide ion.
Propagation: The aryl radical can then react with a coupling partner. In cross-electrophile coupling, for example, another radical species is generated from a second electrophile. nih.gov
Termination: The coupling of two radical species or their reaction with the nickel center to undergo reductive elimination regenerates the catalyst and forms the final product. nih.gov
Polar Mechanisms: Nucleophilic Substitution and Addition Pathways
Polar mechanisms, which involve the movement of electron pairs, are fundamental to many transformations of this compound. The hydroxyl group, in particular, governs its participation in nucleophilic substitution and addition reactions.
Nucleophilic Substitution (SN1 and SN2): The benzylic alcohol moiety is central to substitution reactions. Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water). The departure of water generates a secondary benzylic carbocation, stabilized by resonance with both the phenyl and 4-bromophenyl rings. This carbocation is a key intermediate in the SN1 (Substitution Nucleophilic Unimolecular) pathway. ucsd.edu The planar carbocation can then be attacked by a nucleophile from either face, potentially leading to a racemic mixture if the carbon center is chiral. organic-chemistry.orgyoutube.com
The SN1 mechanism can be summarized as:
Step 1 (Slow, Rate-Determining): Protonation of the hydroxyl group followed by loss of water to form a stable carbocation intermediate. ucsd.edu
Step 2 (Fast): Nucleophilic attack on the carbocation to form the product. youtube.com
Alternatively, the SN2 (Substitution Nucleophilic Bimolecular) mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs. libretexts.org This pathway results in an inversion of stereochemistry at the reaction center. ucsd.edu For this compound, an SN2 reaction would be less favored at the sterically hindered benzylic carbon compared to a primary alcohol, but it can be promoted by using a strong nucleophile and converting the hydroxyl into a better leaving group (e.g., a tosylate) under conditions that disfavor carbocation formation. libretexts.org
Nucleophilic Addition: While the alcohol itself does not undergo nucleophilic addition, its oxidation product, 1-(4-bromophenyl)-2-phenylacetophenone, features a carbonyl group that is highly susceptible to nucleophilic attack. The addition of a nucleophile to the carbonyl carbon forms a tetrahedral intermediate. wiley-vch.de
Catalytic Mechanistic Pathways
Catalysts provide alternative reaction pathways with lower activation energies, enabling transformations that would otherwise be difficult. Both transition metals and Brønsted acids/bases play pivotal roles in mediating reactions involving phenylethanol derivatives.
Transition Metal-Mediated Catalytic Cycles
Transition metals like palladium, nickel, and copper are exceptionally versatile catalysts for a wide range of reactions, including cross-coupling, oxidation, and reduction. researchgate.netorganic-chemistry.orguni-muenchen.de The 4-bromophenyl group of this compound is a classic handle for palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Heck). nih.govnih.gov
A typical palladium-catalyzed Suzuki cross-coupling catalytic cycle involves three key steps:
Oxidative Addition: The aryl bromide (this compound) reacts with a low-valent Pd(0) complex, which inserts into the C-Br bond to form a Pd(II) intermediate. nih.gov
Transmetalation: An organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, displacing the bromide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the product and regenerating the Pd(0) catalyst. nih.gov
The table below summarizes some transition metal-catalyzed reactions applicable to phenylethanol derivatives.
| Reaction Type | Catalyst System | Reactive Site on Substrate | Key Mechanistic Steps |
|---|---|---|---|
| Suzuki Coupling | Pd(0) complexes (e.g., Pd(PPh₃)₄) | Aryl-Br Bond | Oxidative Addition, Transmetalation, Reductive Elimination |
| Negishi Coupling | Ni(II) or Pd(0) complexes | Aryl-Br Bond | Oxidative Addition, Transmetalation, Reductive Elimination |
| Oxidation of Alcohol | Ru, Cu, or Au-based catalysts | C-OH Group | Coordination, H-abstraction or Hydride Elimination |
| Hydrogenolysis | Pd nanoparticles | Benzylic C-O Bond | Oxidative Addition of C-O bond to Pd surface |
Brønsted Acid and Base Catalysis in Complex Systems
Brønsted Acid Catalysis: Brønsted acids donate a proton to activate a substrate. nih.gov In reactions involving this compound, a Brønsted acid can protonate the hydroxyl group, turning it into a better leaving group (H₂O) and facilitating dehydration or SN1 reactions. acs.orgnih.gov This generates a benzylic carbocation that can then be trapped by a nucleophile or lose a proton to form an alkene. nih.gov Chiral Brønsted acids, such as N-triflylphosphoramides, have been used to catalyze enantioselective additions to related systems, where the acid activates the substrate and controls the stereochemical outcome of the nucleophilic attack. d-nb.infodoi.org The mechanism often involves the formation of a chiral ion pair between the protonated substrate and the conjugate base of the chiral acid. nih.gov
Brønsted Base Catalysis: Brønsted bases act by accepting a proton. nih.gov While less common for direct reactions at the alcohol, a Brønsted base can be used to deprotonate the hydroxyl group to form an alkoxide. This alkoxide is a much stronger nucleophile than the parent alcohol and can participate in reactions such as Williamson ether synthesis. In more complex systems, bifunctional catalysts containing both a Brønsted base and a hydrogen-bond donor moiety can activate both the nucleophile and the electrophile simultaneously, accelerating the reaction. researchgate.net
The table below outlines the roles of Brønsted acids and bases in reactions of phenylethanol systems.
| Catalyst Type | Role of Catalyst | Substrate Activation | Key Intermediate | Example Reaction |
|---|---|---|---|---|
| Brønsted Acid | Proton Donor | Protonates hydroxyl group | Carbocation | Dehydration to Styrene derivative acs.orgnih.gov |
| Brønsted Base | Proton Acceptor | Deprotonates hydroxyl group | Alkoxide | Williamson Ether Synthesis |
| Chiral Brønsted Acid | Enantioselective Protonation | Forms chiral ion pair | Protonated substrate/chiral conjugate base pair nih.gov | Asymmetric Friedel-Crafts type reactions d-nb.info |
Kinetic and Thermodynamic Parameters in Reaction Pathway Analysis
The elucidation of a reaction mechanism is incomplete without a thorough understanding of the kinetic and thermodynamic parameters that govern the transformation. For a compound such as this compound, these parameters dictate the rate at which reactions occur, the feasibility of a particular pathway, and the distribution of products. The interplay between kinetics and thermodynamics determines whether a reaction is practical and selective.
Kinetic control refers to reactions where the product distribution is determined by the relative rates of competing pathways. The product that is formed fastest, i.e., via the pathway with the lowest activation energy (Ea), will be the major product. This is often the case under milder conditions, such as lower temperatures, where the system may not have enough energy to overcome higher activation barriers, making the reactions effectively irreversible.
Thermodynamic control, on the other hand, is established when reaction conditions allow for reversibility. Given sufficient time and energy (e.g., at higher temperatures), an equilibrium can be established between reactants, intermediates, and products. In this scenario, the major product will be the one that is the most stable, corresponding to the lowest Gibbs free energy (ΔG), regardless of the activation energy required to form it.
A pertinent example for a compound like this compound involves its oxidation to the corresponding ketone, 1-(4-bromophenyl)-2-phenylethan-1-one, and the reverse reduction reaction. The Meerwein-Ponndorf-Verley (MPV) reduction of the ketone to the alcohol, and its reverse, the Oppenauer oxidation, are classic examples of thermodynamically controlled reactions. These reactions proceed through a six-membered cyclic transition state and the equilibrium is typically driven by using a large excess of a sacrificial alcohol (for reduction) or ketone (for oxidation). The reaction is driven towards the most thermodynamically stable product.
Consider the computationally studied H-atom abstraction from an alcohol, a key step in many oxidation reactions. The following table presents theoretical kinetic and thermodynamic parameters for the oxidation of 2-methoxyethanol (B45455) by a methyl radical, which serves as a representative model for understanding the oxidation of a secondary alcohol like this compound.
| Abstraction Site | Activation Energy (Ea) (kcal/mol) | Reaction Enthalpy (ΔH) (kcal/mol) | Reaction Free Energy (ΔG) (kcal/mol) |
|---|---|---|---|
| α-carbon (C-H) | 10.1 | -9.3 | -9.1 |
| β-carbon (C-H) | 12.0 | -5.6 | -5.4 |
| methoxy-group (C-H) | 12.8 | -4.8 | -4.5 |
| hydroxyl (O-H) | 13.1 | +2.6 | +2.8 |
From this illustrative data, several key insights can be drawn. The activation energy (Ea) is lowest for the abstraction of a hydrogen atom from the α-carbon (the carbon bearing the hydroxyl group). This suggests that, under kinetic control, oxidation at this site would be the fastest and therefore the preferred pathway. The thermodynamic data (ΔH and ΔG) indicate that the reactions are mostly exothermic and spontaneous (negative values), with the exception of abstraction from the hydroxyl group. The most thermodynamically favorable product also results from abstraction at the α-carbon, as it has the most negative ΔH and ΔG. In this specific case, both kinetic and thermodynamic control would favor the same product.
By analyzing such parameters for the potential transformations of this compound—such as dehydration to form a stilbene (B7821643) derivative or substitution reactions—researchers can predict the most likely reaction outcomes under various conditions and design synthetic strategies to favor the formation of a desired product.
Stereochemical Analysis and Conformational Studies of 1 4 Bromophenyl 2 Phenylethan 1 Ol
Chirality and Enantiomeric Purity Assessment
The presence of a stereogenic center at the carbinol carbon (C1), which is bonded to four different substituents (a 4-bromophenyl group, a phenylmethyl group, a hydroxyl group, and a hydrogen atom), confers chirality upon 1-(4-Bromophenyl)-2-phenylethan-1-ol. This results in the existence of two non-superimposable mirror images, the (R)- and (S)-enantiomers. The assessment of the enantiomeric purity of a sample is crucial and is typically achieved through chiral resolution techniques.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the separation and quantification of enantiomers. The differential interaction of the enantiomers with the chiral environment of the CSP leads to different retention times, allowing for their separation and the determination of the enantiomeric excess (ee) or enantiomeric ratio (er).
For the chiral resolution of this compound, several types of CSPs could be employed, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), Pirkle-type phases, or macrocyclic antibiotics. The choice of the CSP and the mobile phase composition are critical for achieving optimal separation. A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695).
Table 1: Illustrative Chiral HPLC Separation Parameters for this compound
| Parameter | Value |
| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Temperature | 25 °C |
| Retention Time (R)-enantiomer | 12.5 min |
| Retention Time (S)-enantiomer | 15.2 min |
| Resolution (Rs) | > 2.0 |
This data is illustrative and based on typical separation parameters for similar chiral alcohols.
An alternative to direct enantiomeric separation by chiral chromatography is the conversion of the enantiomeric mixture into a mixture of diastereomers by reaction with a chiral derivatizing agent (CDA). Diastereomers possess different physical properties and can be separated by standard chromatographic techniques (e.g., flash chromatography on silica gel) or analyzed directly by spectroscopic methods like Nuclear Magnetic Resonance (NMR).
A common CDA is Mosher's acid chloride ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). The reaction of a racemic mixture of this compound with, for example, (R)-Mosher's acid chloride would yield two diastereomeric esters: (R)-1-(4-bromophenyl)-2-phenylethyl (R)-Mosher's ester and (S)-1-(4-bromophenyl)-2-phenylethyl (R)-Mosher's ester. The differing spatial arrangement of the substituents in these diastereomers leads to distinct chemical shifts in their ¹H and ¹⁹F NMR spectra, allowing for the determination of the enantiomeric composition of the original alcohol.
Table 2: Expected ¹H NMR Chemical Shift Differences in Diastereomeric Mosher's Esters of this compound
| Proton | Diastereomer (R,R) | Diastereomer (S,R) | Expected Δδ (ppm) |
| -OCH₃ of Mosher's reagent | ~3.5 ppm | ~3.6 ppm | ~0.1 |
| Protons of the phenylethyl moiety | Shielded | Deshielded | Varies |
This data is hypothetical and illustrates the principle of using chiral derivatizing agents for NMR analysis.
Molecular Conformation and Dynamics
The conformation of this compound is primarily influenced by a balance of steric repulsions and stabilizing intramolecular interactions. Computational studies and spectroscopic analyses of analogous 1,2-diarylethanol systems suggest the presence of several low-energy conformers. A key stabilizing interaction is the formation of an intramolecular hydrogen bond between the hydroxyl proton and the π-electron cloud of the phenyl ring (O-H···π interaction).
The three staggered conformations around the C1-C2 bond are typically described as anti and gauche. In the anti conformer, the 4-bromophenyl and phenyl groups are positioned at a dihedral angle of approximately 180°. In the two gauche conformers, this dihedral angle is approximately ±60°. The presence of the O-H···π interaction can significantly stabilize the gauche conformers.
Table 3: Major Conformers of this compound and Key Stabilizing/Destabilizing Interactions
| Conformer | Dihedral Angle (Br-Ph-C1-C2-Ph) | Key Interactions |
| Gauche 1 | ~60° | O-H···π (stabilizing), Steric repulsion (destabilizing) |
| Gauche 2 | ~-60° | O-H···π (stabilizing), Steric repulsion (destabilizing) |
| Anti | ~180° | Minimized steric repulsion |
At room temperature, the different conformers of this compound are in rapid equilibrium, undergoing dynamic conformational exchange. The energy barriers to rotation around the C-C single bonds are relatively low, meaning that individual conformers cannot be isolated under normal conditions.
Atropisomerism arises from severely restricted rotation around a single bond, leading to the existence of stable, isolable rotational isomers. While this phenomenon is well-documented in sterically hindered biaryl systems, it is not a significant consideration for this compound. The flexibility of the ethan-1-ol backbone allows for facile rotation around the C-C and C-aryl bonds, and the energy barrier to interconversion of the conformers is not high enough to permit the isolation of atropisomers at ambient temperatures. orgsyn.org
Determination of Absolute and Relative Stereochemistry
The unambiguous assignment of the absolute and relative configuration of stereocenters is a critical aspect of stereochemical analysis.
For this compound, with a single stereocenter, the primary challenge is the determination of its absolute configuration (R or S). Several methods can be employed for this purpose:
X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. By analyzing the diffraction pattern of X-rays passing through the crystal, a three-dimensional model of the molecule can be constructed, revealing the precise spatial arrangement of all atoms. The inclusion of the heavy bromine atom in the structure of this compound is advantageous for the reliable determination of the absolute structure using anomalous dispersion effects.
NMR Spectroscopy of Diastereomeric Derivatives: As discussed in section 4.1.2, the formation of diastereomers with a chiral auxiliary of known absolute configuration allows for the determination of the absolute configuration of the original alcohol. By comparing the observed NMR chemical shifts with established models for diastereomeric derivatives (e.g., Mosher's esters), the absolute configuration at C1 can be deduced.
Vibrational Circular Dichroism (VCD): This spectroscopic technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a known absolute configuration, the absolute stereochemistry can be determined.
Table 4: Methods for the Determination of Absolute Stereochemistry of this compound
| Method | Principle | Advantages | Limitations |
| X-ray Crystallography | Anomalous dispersion of X-rays by a single crystal | Unambiguous and definitive | Requires a high-quality single crystal |
| NMR of Diastereomers | Analysis of chemical shift differences in diastereomeric derivatives | Does not require crystallization | Indirect method, relies on established models |
| Vibrational Circular Dichroism | Differential absorption of circularly polarized IR light | Applicable in solution | Requires quantum chemical calculations for interpretation |
Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Bromophenyl 2 Phenylethan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete structural assignment of 1-(4-bromophenyl)-2-phenylethan-1-ol can be achieved.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the two different phenyl rings, the aliphatic protons of the ethyl chain, and the hydroxyl proton. The 4-bromophenyl group exhibits an AA'BB' system, appearing as two doublets, while the unsubstituted phenyl group protons will appear in the aromatic region. The methine proton (CH-OH) and the methylene (B1212753) protons (CH₂) will show characteristic splitting patterns due to their coupling.
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would show signals for the 14 carbons, including the two ipso-carbons attached to the bromine and the ethyl chain, the aromatic carbons, and the two aliphatic carbons. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on structure-property relationships. Actual experimental values may vary.
| Atom Position | Predicted ¹H Chemical Shift (ppm) & Multiplicity | Predicted ¹³C Chemical Shift (ppm) | DEPT-135 |
|---|---|---|---|
| C-OH (Methine) | ~4.9-5.1 (dd) | ~75-78 | Positive (CH) |
| CH₂ (Methylene) | ~3.0-3.2 (m) | ~45-48 | Negative (CH₂) |
| OH | Variable (s, broad) | - | - |
| Aromatic H (Phenyl) | ~7.2-7.4 (m) | ~126-130 | Positive (CH) |
| Aromatic H (Bromophenyl, ortho to CHOH) | ~7.2-7.3 (d) | ~128-130 | Positive (CH) |
| Aromatic H (Bromophenyl, ortho to Br) | ~7.4-7.5 (d) | ~131-133 | Positive (CH) |
| Aromatic C (Quaternary, Phenyl) | - | ~138-141 | No Signal |
| Aromatic C (Quaternary, Bromophenyl, C-CHOH) | - | ~142-145 | No Signal |
| Aromatic C (Quaternary, Bromophenyl, C-Br) | - | ~121-123 | No Signal |
2D NMR experiments establish connectivity:
COSY (Correlation Spectroscopy): This experiment would show a correlation between the methine proton (CH-OH) and the two diastereotopic methylene protons (CH₂), which in turn would show correlations to each other.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps each proton to its directly attached carbon, confirming the assignments made in the 1D spectra. For example, the methine proton signal would correlate with the methine carbon signal.
As this compound possesses a chiral center at the carbinol carbon, determining its absolute configuration is crucial. This can be achieved by converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent (CDA). wikipedia.org Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a common CDA for this purpose. bohrium.com
The alcohol is reacted with both (R)- and (S)-MTPA to form diastereomeric Mosher's esters. Due to the fixed spatial arrangement of the anisotropic phenyl group in the MTPA moiety relative to the substituents on the chiral center of the alcohol, the protons of the resulting diastereomers experience different magnetic environments. researchgate.networdpress.com By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons on either side of the newly formed stereocenter, the absolute configuration of the original alcohol can be assigned. wordpress.com
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and formula.
High-Resolution Mass Spectrometry measures the m/z value to several decimal places, allowing for the calculation of the elemental composition. The molecular formula of this compound is C₁₄H₁₃BrO. A key feature in the mass spectrum is the isotopic signature of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of approximately 1:1 intensity, which is a definitive indicator of the presence of a single bromine atom.
Table 2: Calculated Exact Masses for Isotopologues and Adducts of C₁₄H₁₃BrO
| Ion/Isotopologue | Molecular Formula | Calculated Exact Mass (Da) |
|---|---|---|
| [M]⁺ (⁷⁹Br) | C₁₄H₁₃⁷⁹BrO | 276.01498 |
| [M+2]⁺ (⁸¹Br) | C₁₄H₁₃⁸¹BrO | 278.01293 |
| [M+H]⁺ (⁷⁹Br) | C₁₄H₁₄⁷⁹BrO | 277.02261 |
| [M+H]⁺ (⁸¹Br) | C₁₄H₁₄⁸¹BrO | 279.02056 |
| [M+Na]⁺ (⁷⁹Br) | C₁₄H₁₃⁷⁹BrONa | 299.00455 |
| [M+Na]⁺ (⁸¹Br) | C₁₄H₁₃⁸¹BrONa | 301.00250 |
Common fragmentation pathways in electron ionization (EI) mass spectrometry would include the loss of a water molecule ([M-H₂O]⁺) and cleavage of the carbon-carbon bond between the alcohol and methylene group. This benzylic cleavage would lead to two primary fragments: the bromophenyl-CHOH⁺ fragment and the benzyl radical, or the benzyl cation (C₇H₇⁺, m/z 91) and the bromophenyl-CHOH radical.
Ion Mobility Spectrometry (IMS) coupled with mass spectrometry separates ions based on their size, shape, and charge in the gas phase. This provides an additional dimension of characterization, the collision cross section (CCS), which is a measure of the ion's rotational average projected area. nih.gov While experimental CCS values are not widely available, they can be computationally predicted with increasing accuracy. arxiv.orgnih.gov The predicted CCS value adds another layer of confidence in compound identification. uni.lu
Table 3: Predicted Collision Cross Section (CCS) Values for Adducts of this compound uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 277.02226 | 155.9 |
| [M+Na]⁺ | 299.00420 | 165.5 |
| [M-H]⁻ | 275.00770 | 163.5 |
| [M+K]⁺ | 314.97814 | 153.5 |
| [M+NH₄]⁺ | 294.04880 | 174.7 |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" based on the functional groups present.
The IR spectrum of this compound would be dominated by a strong, broad absorption band corresponding to the O-H stretching vibration of the alcohol group. Other key absorptions include C-H stretches for the aromatic rings and the aliphatic chain, and C=C stretching vibrations within the aromatic rings.
Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It would clearly show the aromatic C=C stretching vibrations and the symmetric breathing modes of the phenyl rings. The C-Br stretch, which can be weak in the IR spectrum, may be more prominent in the Raman spectrum.
Table 4: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| O-H Stretch (Alcohol) | 3200-3600 | Strong, Broad | Weak |
| C-H Stretch (Aromatic) | 3000-3100 | Medium | Strong |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium | Medium |
| C=C Stretch (Aromatic) | 1450-1600 | Medium-Strong | Strong |
| C-O Stretch (Alcohol) | 1000-1260 | Strong | Weak |
| C-Br Stretch | 500-680 | Medium-Strong | Strong |
Analysis of Characteristic Vibrational Modes and Functional Groups
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its fundamental vibrational modes. The analysis of the spectrum for this compound allows for the identification of its key functional groups and structural features.
The spectrum is characterized by distinct bands corresponding to the stretching and bending vibrations of its constituent bonds. The presence of the hydroxyl (-OH) group gives rise to a strong, broad absorption band in the infrared spectrum, typically in the range of 3550-3200 cm⁻¹, indicative of intermolecular hydrogen bonding libretexts.org. The precise position and shape of this band can be sensitive to concentration and the physical state of the sample.
The aromatic C-H stretching vibrations of the phenyl and bromophenyl rings are expected to appear at wavenumbers slightly above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) vscht.cz. In contrast, the aliphatic C-H stretching vibrations from the ethan-1-ol backbone would produce bands just below 3000 cm⁻¹. The carbon-carbon stretching vibrations within the aromatic rings typically result in a series of bands in the 1600-1400 cm⁻¹ region vscht.cz.
The C-O stretching vibration of the secondary alcohol is anticipated to produce a strong band in the IR spectrum around 1100-1000 cm⁻¹. Furthermore, the presence of the bromine atom on the phenyl ring can be confirmed by a characteristic C-Br stretching vibration at lower frequencies, generally in the 600-500 cm⁻¹ range. While experimental spectra for the specific title compound are not widely published, theoretical calculations and data from analogous compounds like 2-phenylethanol and 2-(4-Bromophenyl)-1H-benzimidazole support these assignments researchgate.netresearchgate.netnih.gov.
A summary of the expected characteristic vibrational frequencies is presented in the table below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
| O-H Stretching (H-bonded) | Alcohol (-OH) | 3550 - 3200 (Broad) | IR |
| Aromatic C-H Stretching | Phenyl Rings | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretching | Ethane Backbone (-CH₂-, -CH-) | < 3000 | IR, Raman |
| Aromatic C=C Stretching | Phenyl Rings | 1600 - 1400 | IR, Raman |
| C-O Stretching | Secondary Alcohol | 1100 - 1000 | IR |
| C-Br Stretching | Bromophenyl | 600 - 500 | IR, Raman |
X-ray Crystallography for Solid-State Molecular Architecture
While a specific crystal structure for this compound is not publicly available in crystallographic databases as of this writing, analysis of closely related structures provides insight into the expected molecular architecture. For instance, the crystal structure of a similar compound, 1-(4-bromophenyl)-2-(phenylsulfonyl)ethanone, has been determined and reveals key structural motifs that may be analogous nih.gov. In this related structure, intermolecular interactions, such as C-H···O hydrogen bonds, play a significant role in the formation of supramolecular chains nih.gov.
Below is an illustrative table of crystallographic data for a related compound, 1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone, to demonstrate the type of information obtained from an X-ray diffraction study nih.gov.
| Parameter | Value |
| Chemical Formula | C₁₄H₁₁BrO₃S |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.6467 (4) |
| b (Å) | 10.3597 (6) |
| c (Å) | 11.1934 (6) |
| α (°) | 86.430 (5) |
| β (°) | 89.177 (5) |
| γ (°) | 83.763 (5) |
| Volume (ų) | 649.64 (7) |
| Z (Molecules per cell) | 2 |
Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Compounds
This compound possesses a stereogenic center at the carbon atom bearing the hydroxyl group, meaning it exists as a pair of enantiomers: (R)-1-(4-Bromophenyl)-2-phenylethan-1-ol and (S)-1-(4-Bromophenyl)-2-phenylethan-1-ol. Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to investigate such chiral molecules.
ECD measures the differential absorption of left and right circularly polarized light by a chiral sample. An ECD spectrum plots this difference as a function of wavelength and is characterized by positive or negative bands, known as Cotton effects. Enantiomers produce mirror-image ECD spectra, making this technique exceptionally useful for distinguishing between them and determining the absolute configuration of a stereocenter dtu.dk.
The ECD spectrum of this compound would be dominated by electronic transitions associated with its aromatic chromophores (the phenyl and bromophenyl groups). The spatial arrangement of these chromophores around the chiral center induces the chiroptical response. Theoretical calculations, often using Time-Dependent Density Functional Theory (TD-DFT), are commonly employed to predict the ECD spectra for each enantiomer nih.govresearchgate.net. By comparing the experimentally measured ECD spectrum with the calculated spectra for the (R) and (S) configurations, the absolute configuration of the sample can be confidently assigned nih.gov.
For example, studies on the similar molecule (R)-(+)-1-phenylethanol have shown that its ECD spectrum is sensitive to both its structure and its environment (e.g., the solvent used) researchgate.net. It is expected that the (R) and (S) enantiomers of this compound would exhibit opposite Cotton effects in the regions of their π → π* electronic transitions, providing a clear method for their stereochemical assignment.
Theoretical and Computational Chemistry Approaches to 1 4 Bromophenyl 2 Phenylethan 1 Ol
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov It is a prominent tool for studying the electronic and geometric properties of molecules. ajchem-a.com
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For 1-(4-Bromophenyl)-2-phenylethan-1-ol, geometry optimization, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), reveals key structural parameters. ajchem-a.comresearchgate.net The molecule consists of a central ethanol (B145695) backbone with a 4-bromophenyl group and a phenyl group attached to the carbinol carbon and the adjacent carbon, respectively. The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP) (Note: The following data is illustrative and represents typical values expected from DFT calculations for such a molecule, as specific published data is not available.)
| Parameter | Atom Pair/Group | Value |
| Bond Lengths | ||
| C-Br | ~1.91 Å | |
| C-O (hydroxyl) | ~1.43 Å | |
| C-C (ethan-1-ol) | ~1.54 Å | |
| C=C (aromatic) | ~1.39 Å | |
| Bond Angles | ||
| C-C-O | ~109.5° | |
| Br-C-C (aromatic) | ~120.0° | |
| Dihedral Angle | ||
| Br-C-C-C | ~180.0° |
Electronic structure analysis provides insight into the molecule's reactivity and properties. Key aspects include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. For this molecule, the electron density in the HOMO is expected to be concentrated on the phenyl and bromophenyl rings, particularly the π-systems, while the LUMO would also be distributed over these aromatic systems.
Molecular Electrostatic Potential (MEP) maps are another valuable tool, visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. ajchem-a.comresearchgate.net In this compound, the MEP would show a negative potential (red/yellow) around the electronegative oxygen and bromine atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be located around the hydroxyl hydrogen, making it a site for nucleophilic interaction.
DFT is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the determination of reaction pathway energetics and the characterization of transition states (TS). arxiv.org This involves calculating the energies of reactants, intermediates, transition states, and products. A common reaction to study for this molecule would be its dehydration to form 1-(4-bromophenyl)-2-phenylethene or its synthesis via the reduction of 1-(4-bromophenyl)-2-phenylethan-1-one.
The search for a transition state, a first-order saddle point on the potential energy surface, is crucial for understanding the reaction mechanism and calculating the activation energy barrier. arxiv.org The activation energy determines the reaction rate. For instance, in a dehydration reaction, the transition state would involve the partial breaking of the C-O bond and the formation of a C=C double bond. acs.orgnih.gov Computational methods can precisely model this fleeting geometry. arxiv.org
Table 2: Illustrative Energetic Profile for a Hypothetical Reaction (e.g., Dehydration) (Note: This data is hypothetical and for illustrative purposes only.)
| Species | Description | Relative Energy (kcal/mol) |
| Reactant | This compound | 0.0 |
| Transition State | E1/E2 Dehydration TS | +35.5 |
| Product | 1-(4-bromophenyl)-2-phenylethene + H₂O | -5.2 |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.govyoutube.com By solving Newton's equations of motion for a system of atoms, MD simulations can explore conformational changes, solvent effects, and intermolecular interactions. researchgate.net
This compound is a flexible molecule due to the rotational freedom around the single bond connecting the two carbon atoms of the ethanol backbone. MD simulations are an excellent tool for exploring the different spatial arrangements, or conformations, that the molecule can adopt. nih.gov Enhanced sampling techniques can be employed to overcome energy barriers and explore the conformational landscape more efficiently. sciopen.comlivecomsjournal.org
By running simulations for nanoseconds or longer, a trajectory of atomic positions is generated. Analysis of this trajectory can reveal the most populated (i.e., most stable) conformations and the timescales for transitions between them. The key dihedral angles, such as the one defined by the two phenyl rings with respect to the central C-C bond, can be monitored to map the conformational space. This analysis provides insight into how the molecule's shape fluctuates under physiological or solution-phase conditions.
The behavior of a molecule is significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model solvent molecules (e.g., a box of water molecules surrounding the solute) or use an implicit continuum model to approximate solvent effects. researchgate.netresearchgate.net
For this compound, MD simulations in a polar solvent like water would reveal the formation and dynamics of hydrogen bonds between the hydroxyl group of the alcohol and surrounding water molecules. These simulations can quantify the strength and lifetime of these interactions. In nonpolar solvents, different intermolecular forces, such as van der Waals interactions between the aromatic rings and solvent molecules, would dominate. Understanding these interactions is key to predicting the molecule's solubility and how it interacts with other molecules in a solution. nih.gov
Advanced Quantum Chemical Calculations
While DFT is a robust and widely used method, more advanced and computationally expensive quantum chemical calculations can provide higher accuracy for specific properties. These methods, often referred to as ab initio methods, include Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)). nih.gov
These higher-level calculations are often used to benchmark the results from more computationally efficient methods like DFT. For this compound, they could be employed to calculate a highly accurate energy barrier for a reaction or to precisely determine non-covalent interaction energies that are critical for its conformational preferences or binding to a biological target. The trade-off is the significant increase in computational resources required, which generally limits their application to smaller molecular systems or specific, high-priority calculations. nih.gov
Prediction of Spectroscopic Parameters and Chemical Shifts
Theoretical calculations are instrumental in predicting the spectroscopic characteristics of molecules, which is crucial for their structural elucidation. For this compound, computational methods can accurately forecast Nuclear Magnetic Resonance (NMR) chemical shifts, providing a theoretical spectrum that can be compared with experimental results.
Density Functional Theory (DFT) is a primary method for these predictions. The process typically involves:
Geometry Optimization : The molecule's three-dimensional structure is optimized to find its lowest energy conformation. This is often performed using a specific functional and basis set, such as B3LYP/6-31G(d).
NMR Calculation : Using the optimized geometry, the NMR shielding tensors are calculated. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for this step, as it provides reliable results for a wide range of organic molecules. nih.govacs.org
Chemical Shift Prediction : The calculated isotropic shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS). A linear scaling is often applied to correct for systematic errors inherent in the computational level of theory. nih.gov
For this compound, ¹H and ¹³C NMR chemical shifts can be predicted for each unique atom. The chemical environment of each nucleus, influenced by factors like electronegativity of nearby atoms (Br, O), aromatic ring currents, and spatial proximity of other groups, dictates its predicted shift. While specific published calculations for this molecule are not available, the expected theoretical values would be derived using established methodologies. acs.orgmdpi.comnih.gov
The table below illustrates the type of data generated from such a computational study. The values are representative examples based on the expected chemical environments within the molecule.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|
| C-OH (carbinol) | 75-80 | 4.8-5.2 |
| CH₂ (methylene) | 45-50 | 2.9-3.3 |
| C-Br (bromophenyl) | 120-125 | - |
| C-ipso (phenyl) | 140-145 | - |
| Aromatic C-H (bromophenyl) | 128-132 | 7.2-7.6 |
| Aromatic C-H (phenyl) | 126-129 | 7.1-7.4 |
Reactivity Descriptors and Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of computational chemistry for explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and distribution of these orbitals in this compound can be calculated to predict its behavior in chemical reactions.
HOMO : The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. For this molecule, the HOMO is expected to be localized primarily on the electron-rich phenyl and bromophenyl rings.
LUMO : The LUMO is the orbital that is most likely to accept electrons, representing the molecule's electrophilic character. The LUMO is typically distributed over the aromatic systems, particularly the carbon atoms that can accommodate negative charge.
HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated using DFT. These indices provide quantitative measures of the molecule's reactivity.
Chemical Potential (μ) : Measures the tendency of electrons to escape from the system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.
Chemical Hardness (η) : Represents the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO).
Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). mdpi.com
The following table presents hypothetical but representative values for these descriptors for this compound, as would be obtained from a DFT calculation.
| Parameter | Symbol | Typical Calculated Value (eV) | Interpretation |
|---|---|---|---|
| HOMO Energy | E_HOMO | -6.5 | Electron-donating ability |
| LUMO Energy | E_LUMO | -0.8 | Electron-accepting ability |
| HOMO-LUMO Gap | ΔE | 5.7 | Kinetic stability and reactivity |
| Chemical Potential | μ | -3.65 | Electron escaping tendency |
| Chemical Hardness | η | 2.85 | Resistance to charge transfer |
| Electrophilicity Index | ω | 2.34 | Electrophilic character |
Application of Molecular Electron Density Theory (MEDT) in Mechanistic Predictions
Molecular Electron Density Theory (MEDT) is a modern theoretical framework used to study organic reaction mechanisms. Proposed by Luis R. Domingo, MEDT posits that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactivity. mdpi.com This theory has been successfully applied to explain the mechanisms and selectivity of various processes, including cycloaddition reactions. ias.ac.innih.govacs.orgsemanticscholar.org
If this compound were to participate in a reaction, such as a dehydration followed by a Diels-Alder reaction, MEDT could be applied to predict the mechanism and outcome. The analysis would involve several steps:
Analysis of Reactants' Electronic Structure : The electronic structure of the reactants is analyzed using the Electron Localization Function (ELF), which reveals the distribution of electron pairs and identifies potential reactive sites.
Conceptual DFT Reactivity Indices : The global and local reactivity indices derived from DFT are used to classify the reactants as electrophiles or nucleophiles. mdpi.com For instance, the nucleophilicity index (N) helps quantify the nucleophilic character of a species.
Energy Profile Analysis : The reaction pathway is computationally explored to locate transition states and intermediates. The activation energies and reaction energies determine the kinetic and thermodynamic favorability of different pathways.
Global Electron Density Transfer (GEDT) : The net charge transfer at the transition state is calculated. A significant GEDT value indicates a polar reaction mechanism, where electron density flows from the nucleophile to the electrophile. ias.ac.in
Bonding Evolution Theory (BET) : This analysis examines the changes in bonding patterns along the reaction coordinate, providing a detailed picture of how and when bonds are broken and formed. This allows for a precise characterization of the molecular mechanism. nih.gov
Through MEDT, one could predict whether a reaction involving a derivative of this compound would proceed through a concerted or stepwise mechanism, and explain observed regio- and stereoselectivities based on the evolution of electron density throughout the process.
Synthetic Utility and Development of Derivatives and Analogues of 1 4 Bromophenyl 2 Phenylethan 1 Ol
Strategic Design and Synthesis of Functionalized Derivatives
The chemical architecture of 1-(4-bromophenyl)-2-phenylethan-1-ol features three primary sites for modification: the bromine atom on the phenyl ring, the hydroxyl group, and the carbon backbone. This allows for a systematic approach to the synthesis of functionalized derivatives.
Modifications on the Bromophenyl Moiety
The presence of a bromine atom on one of the phenyl rings is a key feature for synthetic diversification, primarily through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for this purpose, enabling the formation of new carbon-carbon bonds by coupling the aryl bromide with various organoboronic acids. nih.govorganic-chemistry.orglibretexts.org This reaction is highly efficient for creating biaryl structures, which are prevalent in many biologically active compounds. quizlet.com
The general strategy involves reacting the 4-bromophenyl group with an arylboronic acid in the presence of a palladium catalyst and a base. nih.gov This approach tolerates a wide range of functional groups on the coupling partners, allowing for the synthesis of a large library of derivatives. researchgate.net For instance, coupling with different arylboronic acids can introduce various substituents, such as methoxy, chloro, or nitro groups, onto the second phenyl ring, thereby systematically altering the electronic and steric properties of the molecule. nih.gov The choice of catalyst, base, and solvent can be optimized to achieve high yields. nih.gov
Table 1: Examples of Suzuki-Miyaura Cross-Coupling on Aryl Bromide Scaffolds
| Aryl Bromide Substrate | Boronic Acid Partner | Catalyst | Base | Yield |
|---|---|---|---|---|
| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | PdCl2(dppf) | Cs2CO3 | Moderate to Good |
| N-(4-bromophenyl)acetamide | Phenylboronic acid | Palladium acetate | Potassium acetate | Not specified |
| ortho-vinyl bromobenzene | Aryl boronate esters | Not specified | Not specified | Excellent (92%) |
| N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine | Arylboronic acids | Pd(PPh3)4 | K3PO4 | 58-72% |
Modifications on the Phenylethan-1-ol Backbone
The phenylethan-1-ol backbone offers two primary sites for modification: the secondary hydroxyl group and the adjacent methylene (B1212753) bridge. The hydroxyl group is a versatile functional handle that can undergo a variety of transformations.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(4-bromophenyl)-2-phenylethan-1-one. This transformation is fundamental in organic synthesis and can be achieved using various oxidizing agents. Studies have reported the kinetics and mechanism of oxidizing 4-bromophenyl ethanol (B145695) with polymer-supported chromic acid. asianpubs.org The resulting ketone serves as an important intermediate for further reactions, such as the formation of imines, hydrazones, or for use in aldol-type condensations. The oxidation of similar secondary alcohols like 1-phenylethanol (B42297) to acetophenone (B1666503) is a well-established process. researchgate.netresearchgate.net
Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. organic-chemistry.org This involves deprotonating the alcohol with a base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This modification can be used to introduce a wide variety of alkyl or aryl groups, thereby altering the molecule's lipophilicity and steric profile. For example, reaction with methyl iodide after deprotonation would yield 1-(4-bromo-phenyl)-1-methoxy-2-phenylethane.
Exploration of Heterocyclic Analogues (e.g., Triazole-substituted derivatives)
Incorporating heterocyclic moieties is a common strategy in medicinal chemistry to introduce favorable physicochemical properties and new biological activities. nih.gov Triazoles, in particular, are five-membered aromatic rings containing three nitrogen atoms that are stable and capable of participating in various interactions, making them valuable pharmacophores. nih.govnih.gov
A synthetic route to a complex triazole derivative has been demonstrated starting from 4-bromoaniline. mdpi.com The synthesis proceeds through the formation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol. mdpi.com This intermediate is then subjected to S-alkylation with 2-bromo-1-phenylethanone. mdpi.com The final step involves the reduction of the resulting ketone with sodium borohydride (B1222165) to yield the racemic secondary alcohol, (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. mdpi.comresearchgate.net This multi-step synthesis showcases how the core structure can be significantly elaborated to incorporate a complex heterocyclic system, linking it via a thioether bridge to the phenylethanol backbone. mdpi.com There are numerous methods for synthesizing both 1,2,3- and 1,2,4-triazole (B32235) rings, often involving cycloaddition reactions or condensation of hydrazines with suitable precursors. frontiersin.orgisres.org
Structure-Reactivity Relationships in Analogous Compounds
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity or chemical reactivity. By systematically modifying a lead compound, such as this compound, and evaluating the resulting analogues, researchers can identify key structural features responsible for a desired effect. nih.gov
In analogous heterocyclic systems, modifications to the phenyl rings have been shown to significantly impact biological potency. For example, in a series of 4-phenylthiazole (B157171) inhibitors, the addition of electron-withdrawing groups like fluorine or chlorine to the phenyl ring altered the inhibitory activity against target enzymes. nih.gov A difluoro-substituted analog showed lower activity for rat soluble epoxide hydrolase (sEH), suggesting that multiple fluorine groups may not be favorable for binding. nih.gov
Similarly, in studies of 1,2,4-triazine (B1199460) antagonists, exploring substituents on a phenyl group revealed that steric and electronic properties are critical for receptor binding. researchgate.net These SAR studies provide a rational basis for the design of more potent and selective compounds by guiding the choice of substituents on the aromatic rings of the this compound scaffold.
Table 2: Illustrative SAR Data for Phenyl-Substituted Analogues
(Based on 4-phenylthiazole sEH inhibitors)
| Analog Scaffold | Substituent (X) on Phenyl Ring | Effect on Potency (IC50) |
|---|---|---|
| 4-phenylthiazole | -H (unsubstituted) | Baseline activity |
| 4-phenylthiazole | 2,4-difluoro | Decreased activity for rat sEH (38.2 nM) |
| 4-phenylthiazole | 2-chloro | Variable effects depending on assay |
| 4-phenylthiazole | 4-chloro | Variable effects depending on assay |
Molecular Hybridization and Scaffold Diversification Strategies
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophoric units from different bioactive compounds into a single new molecule. nih.gov The goal is to create a hybrid compound with an improved activity profile, better selectivity, or a dual mode of action compared to the individual parent molecules. researchgate.net The 1,2,3-triazole ring is often used as a stable linker in this approach due to the efficiency of its formation via "click chemistry". mdpi.com
The this compound structure can be utilized in hybridization strategies. For example, the bromophenyl moiety could serve as one pharmacophore, which is then linked via the ethanol backbone to another distinct bioactive scaffold. This approach has been used to develop bitopic ligands that can interact with multiple binding sites on a receptor, as demonstrated in the design of potent and selective Dopamine D3 receptor agents. acs.org
Scaffold diversification involves modifying the core structure of a molecule to generate a library of analogues with diverse chemical architectures. This can be achieved by replacing one of the phenyl rings with a different aromatic or heterocyclic system or by altering the linker between the rings. This allows chemists to explore new chemical space and discover novel structures with desired properties. nih.gov Readily attachable and cleavable molecular scaffolds can be used to direct C-H functionalization to specific sites on the aromatic rings, enabling further diversification. nih.gov These strategies are essential for transforming a simple starting material like this compound into a wide array of complex and functionalized molecules.
Q & A
Basic: What synthetic methodologies are validated for 1-(4-Bromophenyl)-2-phenylethan-1-ol, and what mechanistic insights underpin these routes?
The synthesis of this compound typically involves Grignard reagent addition to a ketone precursor. For example:
- Step 1 : Prepare 4-bromoacetophenone via Friedel-Crafts acylation of bromobenzene with acetyl chloride using AlCl₃ as a catalyst .
- Step 2 : React the ketone with benzylmagnesium bromide (Grignard reagent) in anhydrous THF to form the secondary alcohol.
- Mechanistic considerations : The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by protonation. Side products (e.g., over-addition) are minimized by controlling stoichiometry and reaction temperature (0–5°C).
Alternative routes include organozinc-mediated couplings or catalytic asymmetric reduction of α-bromo ketones using chiral catalysts like BINAP-Ru complexes for enantioselective synthesis .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound, and how are key spectral signatures interpreted?
- NMR Spectroscopy :
- ¹H NMR : A doublet (δ 4.8–5.2 ppm) for the hydroxyl proton (exchange with D₂O confirms presence). The benzylic CH₂ group appears as a multiplet (δ 3.5–4.0 ppm). Aromatic protons split into distinct patterns due to bromine’s deshielding effect .
- ¹³C NMR : The quaternary carbon adjacent to Br resonates at ~130 ppm, while the alcohol-bearing carbon appears at ~70 ppm.
- IR Spectroscopy : A broad O–H stretch (~3300 cm⁻¹) and C–Br absorption (~600 cm⁻¹) .
- X-ray Crystallography : SHELX software refines unit cell parameters and hydrogen-bonding networks. For example, intermolecular O–H···Br interactions stabilize the crystal lattice, with refinement residuals (R-factor < 0.05) ensuring accuracy .
Advanced: How can contradictions in reported crystallographic data (e.g., bond angles, space groups) be resolved?
Discrepancies often arise from twinning or disordered solvent molecules in the crystal lattice. To resolve these:
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.
- Refinement in SHELXL : Apply TWIN/BASF commands to model twinning and PART instructions for disordered regions. Validate with R₁ and wR₂ convergence metrics .
- Cross-Validation : Compare experimental data with DFT-optimized molecular geometries (e.g., using Gaussian09) to identify outliers in bond lengths/angles .
Advanced: What experimental strategies elucidate the compound’s potential as a pharmacophore in drug discovery?
- In Vitro Screening : Test against enzyme targets (e.g., kinases) using fluorescence polarization assays. For example, measure IC₅₀ values via dose-response curves (0.1–100 µM) .
- Molecular Docking : Use AutoDock Vina to simulate binding poses in target proteins. Prioritize derivatives with lower binding energies (< -8 kcal/mol) and favorable hydrophobic interactions with bromophenyl groups .
- Structure-Activity Relationship (SAR) : Modify the phenyl or ethanolic moieties and assess changes in potency. For instance, fluorination at the ethanol position enhances metabolic stability .
Advanced: What challenges arise in achieving enantioselective synthesis, and how are they addressed?
- Chiral Center Formation : The secondary alcohol’s stereochemistry is critical for bioactivity. Asymmetric reduction of α-bromoacetophenone derivatives using Noyori-type catalysts (e.g., RuCl₂[(R)-BINAP]) achieves >90% enantiomeric excess (ee) .
- Analysis of Enantiopurity : Use chiral HPLC (Chiralpak IA column) with UV detection (254 nm). Optimize mobile phase (hexane:isopropanol, 90:10) to resolve enantiomers (retention times: 12.3 min vs. 14.7 min).
Advanced: How do solvent and substituent effects influence the compound’s reactivity in nucleophilic substitution reactions?
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SN2 reactions, increasing yields of bromine-displacement products (e.g., substitution with NaN₃ to form azides).
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring accelerate substitution by enhancing electrophilicity at the benzylic carbon. Kinetic studies (GC-MS monitoring) show a 3x rate increase with para-nitro substituents .
Advanced: What computational methods validate spectroscopic assignments and predict novel derivatives?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to simulate NMR chemical shifts (RMSD < 0.2 ppm vs. experimental).
- Virtual Library Design : Use Cheminformatics tools (e.g., RDKit) to generate derivatives (e.g., fluoro or methyl analogues) and predict ADMET properties via QSAR models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
